molecular formula C17H13FN4O2 B2401816 1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-76-6

1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2401816
CAS No.: 941917-76-6
M. Wt: 324.315
InChI Key: OQMPWVKIHFJCEZ-UHFFFAOYSA-N
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Description

    Reagents: Pyridine derivatives and oxadiazole precursors.

    Conditions: Dehydration reactions, often using phosphorus oxychloride.

    Reaction: Formation of the oxadiazole ring and its attachment to the pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions

  • Step 1: Synthesis of Pyrrolidinone Core

      Reagents: Starting materials such as γ-butyrolactone and amines.

      Conditions: Acid or base catalysis, elevated temperatures.

      Reaction: Formation of the pyrrolidinone ring through cyclization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, under basic conditions.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyridyl-oxadiazole moiety can interact with enzymes or proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
  • 1-(4-Methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Uniqueness

1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and overall bioactivity, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-3-5-14(6-4-13)22-10-12(8-15(22)23)17-20-16(21-24-17)11-2-1-7-19-9-11/h1-7,9,12H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMPWVKIHFJCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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